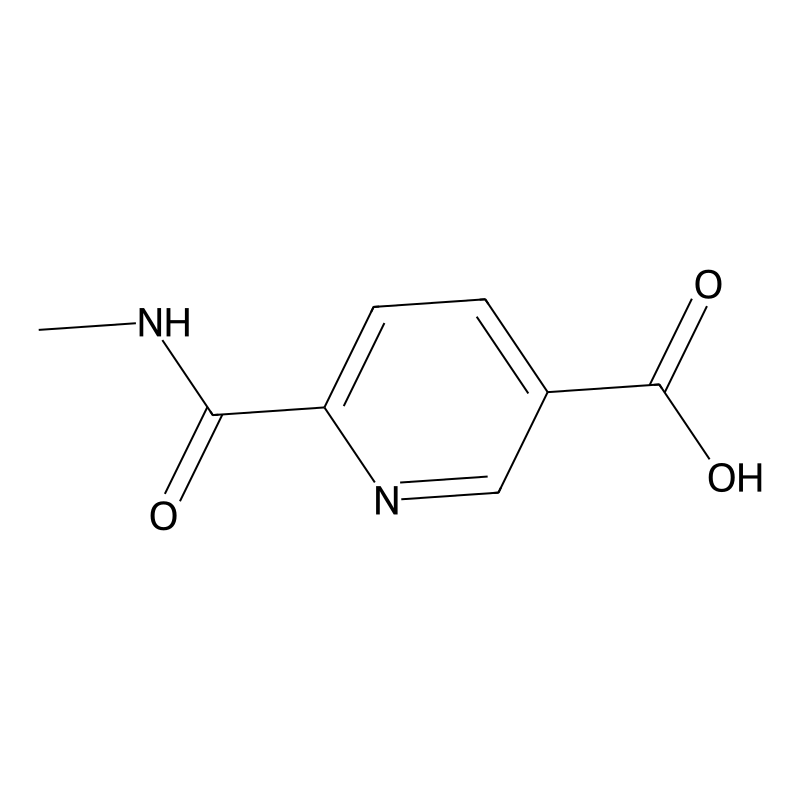

6-(Methylcarbamoyl)pyridine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

6-MCCA possesses a pyridine ring, a common scaffold in many biologically active molecules. Researchers might explore its use as a building block in the synthesis of more complex molecules with potential therapeutic applications [].

Medicinal Chemistry

The presence of the carboxylic acid and methylcarbamoyl groups suggests potential for interaction with biological systems. Studies could investigate if 6-MCCA binds to specific enzymes or receptors, leading to a desired biological effect.

Material Science

The aromatic pyridine ring and functional groups could give 6-MCCA interesting properties for material science applications. For instance, researchers might explore its potential use in the development of new ligands or catalysts.

6-(Methylcarbamoyl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted with a carboxylic acid and a methylcarbamoyl group. Its molecular formula is C₈H₈N₂O₃, and it has a molecular weight of 180.16 g/mol. The compound features two functional groups: the carboxylic acid (-COOH) and the methylcarbamoyl group (-NH-C(O)-CH₃), which significantly influence its chemical behavior and biological activity .

Currently, there is no scientific research readily available detailing a specific mechanism of action for MCPA in biological systems.

- Esterification: Reacting with alcohols to form esters, typically in the presence of an acid catalyst.

- Amide Formation: Can react with amines to form amides, particularly through nucleophilic acyl substitution.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of pyridine derivatives .

These reactions are facilitated by the presence of the electron-withdrawing carboxyl group, which enhances the electrophilicity of the carbonyl carbon.

Research indicates that 6-(Methylcarbamoyl)pyridine-3-carboxylic acid exhibits notable biological activities. It has been studied for potential applications in pharmacology, particularly as an anti-inflammatory agent. The compound's structure allows it to interact with various biological targets, potentially influencing metabolic pathways . Toxicological studies suggest that it may cause skin irritation and is harmful if ingested, highlighting the need for careful handling .

The synthesis of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can be achieved through several methods:

- Direct Synthesis:

- Starting from 3-pyridinecarboxylic acid, it can be reacted with methyl isocyanate to introduce the methylcarbamoyl group.

- Multistep Synthesis:

- An alternative route involves the formation of an intermediate pyridine derivative followed by carboxylation and subsequent reaction with methyl isocyanate.

These methods leverage standard organic synthesis techniques, including nucleophilic substitution and functional group transformations .

6-(Methylcarbamoyl)pyridine-3-carboxylic acid has potential applications in:

- Pharmaceuticals: As a building block for drug development due to its biological activity.

- Agriculture: As a potential agrochemical for pest control or plant growth regulation.

- Chemical Research: Used in synthetic organic chemistry as a reagent or intermediate in various reactions .

Interaction studies have shown that 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can interact with various proteins and enzymes, influencing their activity. Its ability to form hydrogen bonds due to the carboxylic acid and amide functionalities allows it to bind effectively to biological macromolecules, which may lead to modulation of biochemical pathways .

Several compounds share structural similarities with 6-(Methylcarbamoyl)pyridine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Simple pyridine derivative with one carboxyl group. |

| 4-Methylpyridine-2-carboxylic Acid | C₇H₉NO₂ | Contains a methyl group at a different position. |

| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | Lacks the methylcarbamoyl substituent. |

| Methyl 5-amino-1H-indole-3-carboxylate | C₉H₉N₃O₂ | Contains an amino group instead of a methylcarbamoyl. |

These compounds differ primarily in their substituents on the pyridine ring and the nature of their functional groups, which can significantly affect their chemical reactivity and biological properties.

The uniqueness of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid lies in its specific combination of functional groups that provide distinct chemical reactivity and potential therapeutic effects compared to these similar compounds.

Position within Pyridine Carboxylic Acid Family

6-(Methylcarbamoyl)pyridine-3-carboxylic acid belongs to the broad class of pyridine carboxylic acids, which are characterized by the presence of a carboxylic acid group attached directly to a pyridine ring. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a privileged scaffold in medicinal chemistry due to its electronic properties and capacity for diverse functionalization [2]. Within this family, compounds are further classified based on the number and position of carboxylic acid groups and other substituents on the ring.

The parent structure for this compound is pyridine-3-carboxylic acid, also known as nicotinic acid, where the carboxylic acid group is situated at the third position relative to the nitrogen atom. The introduction of a methylcarbamoyl substituent at the sixth position generates a distinct derivative, expanding the chemical diversity of the family and offering new opportunities for biological activity modulation [1]. The presence of both electron-donating (methylcarbamoyl) and electron-withdrawing (carboxylic acid) groups on the aromatic ring influences the compound’s physicochemical properties, such as solubility, acidity, and hydrogen bonding capacity, which are critical determinants of its biological profile.

Table 1.1.1: Structural Features of Selected Pyridine Carboxylic Acids

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Notable Functional Groups |

|---|---|---|---|---|

| Pyridine-3-carboxylic acid (Nicotinic acid) | 3-COOH | C6H5NO2 | 123.11 | Carboxylic acid |

| 6-(Methylcarbamoyl)pyridine-3-carboxylic acid | 3-COOH, 6-CONHCH3 | C8H8N2O3 | 180.16 | Carboxylic acid, methylcarbamoyl |

| 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) | 2-COOH, 6-COOH | C7H5NO4 | 167.12 | Two carboxylic acids |

| 3,5-Pyridinedicarboxylic acid (Dinicotinic acid) | 3-COOH, 5-COOH | C7H5NO4 | 167.12 | Two carboxylic acids |

| Pyridine-4-carboxylic acid (Isonicotinic acid) | 4-COOH | C6H5NO2 | 123.11 | Carboxylic acid |

The classification of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid as a derivative of nicotinic acid underscores its potential relevance in biological systems, as many such derivatives have been explored for diverse pharmacological activities, ranging from enzyme inhibition to antimicrobial effects [4]. The compound’s placement within the pyridine carboxylic acid family also implies its compatibility with established synthetic strategies and structure-activity relationship frameworks, facilitating rational drug design efforts.

Structural Analogs and Functional Derivatives

The chemical landscape surrounding 6-(Methylcarbamoyl)pyridine-3-carboxylic acid is rich with structurally related analogs, each distinguished by subtle modifications to the core pyridine ring or its substituents. Structural analogs can be classified based on the nature and position of their functional groups, which directly influence their physicochemical and biological properties.

One prominent group of analogs includes the various isomers of pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), isonicotinic acid (4-pyridinecarboxylic acid), and the range of pyridinedicarboxylic acids (e.g., dipicolinic acid, dinicotinic acid) [6]. Each isomer exhibits a unique pattern of substitution, leading to distinct electronic and steric environments around the pyridine ring. These differences are critical in determining the compounds’ reactivity, binding affinity to biological targets, and overall pharmacological profiles.

Functional derivatives of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can be generated through modifications of the carboxylic acid or methylcarbamoyl groups. For example, amide formation, esterification, or the introduction of additional substituents at other positions on the ring can yield a variety of derivatives with tailored properties. Such modifications are often employed to enhance solubility, membrane permeability, or target specificity in drug development pipelines [3].

Table 1.2.1: Key Structural Analogs of 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid

| Analog Name | Substituent Pattern | Structural Difference | Representative Activity/Use |

|---|---|---|---|

| Pyridine-3-carboxylic acid | 3-COOH | Lacks 6-methylcarbamoyl group | Vitamin B3, metabolic role |

| 6-Carbamoylpyridine-3-carboxylic acid | 3-COOH, 6-CONH2 | Amide instead of methylcarbamoyl | Intermediate in synthesis |

| 6-(Methylcarbamoyl)pyridine-4-carboxylic acid | 4-COOH, 6-CONHCH3 | Carboxylic acid at position 4 | Potential for altered activity |

| 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid | 3-COOH, 6-CONHC2H5 | Ethyl instead of methyl group | Modulated lipophilicity |

The diversity of possible analogs highlights the versatility of the pyridine scaffold and its capacity to accommodate a wide range of chemical modifications. These structural variations are not merely academic; they serve as the foundation for systematic structure-activity relationship studies, enabling the identification of key determinants of biological activity and guiding the optimization of lead compounds.

Structure-Activity Relationship (SAR) Frameworks

The investigation of structure-activity relationships (SAR) is central to understanding how specific structural features of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid and its analogs influence their biological activity. SAR studies systematically explore the effects of modifying functional groups, ring positions, and substituent properties on the compound’s interaction with biological targets.

In the context of pyridine carboxylic acid derivatives, SAR analyses have revealed that both the position and nature of substituents on the pyridine ring are critical determinants of activity [3] [4]. For example, the introduction of electron-withdrawing groups, such as carboxylic acids, at specific positions can enhance binding affinity to certain enzymes or receptors, while electron-donating groups, such as methylcarbamoyl, may modulate lipophilicity and membrane permeability.

Recent research on pyridine-3-carboxamide analogs, which are closely related to 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, has demonstrated that the presence and position of additional substituents can dramatically alter biological activity. In one study, analogs with chloro or hydroxyl groups at defined positions exhibited enhanced activity against bacterial pathogens, underscoring the importance of precise structural modifications [3]. The amide linkage itself, as present in the methylcarbamoyl group, has been identified as a key pharmacophore, contributing to both potency and selectivity.

Table 1.3.1: SAR Observations for Pyridine-3-Carboxamide and Related Analogs

| Modification Type | Observed SAR Effect | Reference Example |

|---|---|---|

| Position of carboxylic acid | Activity varies with position (2, 3, or 4) | Picolinic vs. nicotinic acid [4] |

| Amide vs. ester group | Amide enhances stability and binding affinity | Pyridine-3-carboxamide [3] |

| Substituent at 6-position | Electron-donating group increases membrane permeability | Methylcarbamoyl group [1] [3] |

| Halogenation | Chloro at para position increases antibacterial activity | Compound 4a in tomato study [3] |

The SAR frameworks developed for pyridine carboxylic acid derivatives provide a robust foundation for the rational design of new compounds with optimized properties. These insights are directly applicable to the development of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid analogs, enabling targeted modifications to enhance desired biological activities.

Bioisosteric Replacement Strategies

Bioisosterism is a strategic approach in medicinal chemistry that involves the replacement of functional groups within a molecule with structurally similar moieties, with the goal of retaining or improving biological activity while modulating physicochemical or pharmacokinetic properties. For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, several bioisosteric replacement strategies can be envisioned, targeting both the carboxylic acid and methylcarbamoyl functionalities.

Common bioisosteric replacements for the carboxylic acid group include sulfonic acids, tetrazoles, and phosphonic acids, each offering distinct electronic and hydrogen bonding characteristics. Such replacements can be employed to enhance metabolic stability, reduce undesired reactivity, or improve target selectivity [9]. Similarly, the methylcarbamoyl group can be replaced with other amide, urea, or carbamate functionalities to explore their impact on activity and pharmacokinetics.

The pyridine ring itself can also serve as a platform for bioisosteric modification, with alternative heterocycles such as pyrimidine, pyrazine, or isoxazole being introduced to probe the effects of ring nitrogen position and electronic properties on biological activity [9]. These strategies are supported by a wealth of literature demonstrating the successful application of bioisosteric replacements in the optimization of pyridine-based drug candidates.

Table 1.4.1: Bioisosteric Replacement Options for 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid

| Original Group | Bioisosteric Replacement | Expected Impact |

|---|---|---|

| Carboxylic acid | Tetrazole, sulfonic acid | Enhanced metabolic stability |

| Methylcarbamoyl | Urea, carbamate, sulfonamide | Altered hydrogen bonding, potency |

| Pyridine ring | Pyrimidine, pyrazine, isoxazole | Modified electronic properties |

The judicious application of bioisosteric replacement strategies enables the fine-tuning of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the discovery of compounds with improved efficacy, selectivity, and drug-like properties.

Position within Pyridine Carboxylic Acid Family

Taxonomic Placement and Chemical Context

6-(Methylcarbamoyl)pyridine-3-carboxylic acid is taxonomically classified as an organic compound within the super class of organoheterocyclic compounds, specifically as a member of the pyridinecarboxylic acids and derivatives [2]. This classification reflects its core structure: a pyridine ring substituted with a carboxylic acid group at the third position and a methylcarbamoyl group at the sixth position.

Within the broader context of pyridinecarboxylic acids, the compound is most closely related to nicotinic acid (pyridine-3-carboxylic acid), which serves as its direct parent structure. The introduction of the methylcarbamoyl group at the sixth position differentiates it from other isomers and derivatives, imparting unique electronic and steric characteristics that influence its chemical reactivity and potential biological interactions.

The pyridinecarboxylic acid family encompasses a diverse array of compounds, each defined by the position and number of carboxylic acid groups on the pyridine ring. Notable members include picolinic acid (2-pyridinecarboxylic acid), isonicotinic acid (4-pyridinecarboxylic acid), and the various pyridinedicarboxylic acids, such as dipicolinic acid and dinicotinic acid [6]. These compounds have been extensively studied for their roles in biological systems, their utility as building blocks in organic synthesis, and their potential as pharmacophores in drug discovery.

Table 2.1.1: Taxonomic Classification of 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid

| Classification Level | Designation |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Pyridines and derivatives |

| Sub Class | Pyridinecarboxylic acids and derivatives |

| Direct Parent | Pyridinecarboxylic acids |

The compound’s placement within this taxonomic framework underscores its relevance to ongoing research in heterocyclic chemistry and medicinal chemistry, where pyridinecarboxylic acids serve as versatile scaffolds for the development of novel therapeutic agents.

Structural Analogs and Functional Derivatives

The structural diversity of pyridinecarboxylic acids is exemplified by the wide range of analogs and derivatives that can be generated through modifications of the core pyridine ring and its substituents. For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, structural analogs can be categorized based on variations in the position or nature of the carboxylic acid and methylcarbamoyl groups, as well as the introduction of additional functional groups at other positions on the ring.

Analogous compounds include those with alternative amide or carbamoyl substituents at the sixth position, such as 6-carbamoylpyridine-3-carboxylic acid or 6-ethylcarbamoylpyridine-3-carboxylic acid. These derivatives allow for systematic exploration of the effects of alkyl chain length and electronic properties on biological activity and physicochemical characteristics.

Functional derivatives can also be generated through modifications of the carboxylic acid group, such as esterification or amidation, which can influence solubility, membrane permeability, and metabolic stability. The introduction of halogen, hydroxyl, or alkyl groups at other positions on the pyridine ring further expands the chemical space accessible from the parent compound, enabling the design of molecules with tailored properties for specific applications [3] [8].

Table 2.2.1: Representative Structural Analogs and Derivatives

| Compound Name | Key Substituents | Structural Variation |

|---|---|---|

| 6-Carbamoylpyridine-3-carboxylic acid | 3-COOH, 6-CONH2 | Amide group instead of methylcarbamoyl |

| 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid | 3-COOH, 6-CONHC2H5 | Ethyl group in carbamoyl moiety |

| 6-(Methylcarbamoyl)pyridine-4-carboxylic acid | 4-COOH, 6-CONHCH3 | Carboxylic acid at position 4 |

| Pyridine-3,6-dicarboxylic acid | 3-COOH, 6-COOH | Two carboxylic acid groups |

The systematic study of these analogs and derivatives provides valuable insights into the structure-activity relationships governing the biological activity of pyridinecarboxylic acid-based compounds, informing the rational design of new molecules with optimized properties.

Structure-Activity Relationship (SAR) Frameworks

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, enabling the identification of key structural features that govern the biological activity of a compound. For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid and its analogs, SAR studies have focused on the impact of substituent position, electronic properties, and functional group modifications on activity against a range of biological targets.

Research on pyridine-3-carboxamide analogs, which share a close structural relationship with 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, has demonstrated that the presence and nature of substituents at the sixth position can significantly influence antibacterial and enzyme inhibitory activity [3] [8]. For example, the introduction of electron-withdrawing groups, such as halogens, at specific positions has been shown to enhance potency against bacterial pathogens, while electron-donating groups, such as methylcarbamoyl, can modulate lipophilicity and membrane permeability.

The amide linkage present in the methylcarbamoyl group is recognized as a key pharmacophore, contributing to both the stability and binding affinity of the compound. SAR analyses have revealed that modifications to the amide moiety, such as the introduction of bulkier alkyl groups or the replacement with alternative bioisosteres, can lead to significant changes in biological activity and selectivity [3] [8].

Table 2.3.1: Key SAR Observations for Pyridine-3-Carboxamide Analogs

| Structural Modification | SAR Outcome | Reference Example |

|---|---|---|

| 6-Position methylcarbamoyl | Increases membrane permeability, modulates activity | 6-(Methylcarbamoyl) analogs [1] [3] |

| 6-Position halogen | Enhances antibacterial potency | 6-Chloro analogs [3] |

| Amide-to-urea substitution | Alters hydrogen bonding, affects selectivity | N-ethylurea derivatives [8] |

| Ring nitrogen position | Affects binding affinity and target specificity | Picolinic vs. nicotinic acid [4] |

These SAR frameworks provide a rational basis for the design and optimization of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the identification of lead compounds with improved pharmacological profiles.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in the medicinal chemist’s arsenal, enabling the systematic modification of molecular structures to optimize biological activity, selectivity, and pharmacokinetic properties. For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, several bioisosteric replacement strategies can be employed to explore the effects of functional group modifications on activity and drug-like properties.

The carboxylic acid group can be replaced with bioisosteres such as tetrazoles, sulfonic acids, or phosphonic acids, each offering distinct electronic and hydrogen bonding characteristics that can influence target binding and metabolic stability [9]. Similarly, the methylcarbamoyl group can be substituted with urea, carbamate, or sulfonamide moieties to probe the impact on hydrogen bonding, lipophilicity, and potency.

The pyridine ring itself can also be subjected to bioisosteric modification, with alternative heterocycles such as pyrimidine, pyrazine, or isoxazole being introduced to explore the effects of ring nitrogen position and electronic properties on biological activity [9]. These strategies are supported by a substantial body of literature demonstrating the successful application of bioisosteric replacements in the optimization of pyridine-based drug candidates.

Table 2.4.1: Bioisosteric Replacement Options

| Original Functional Group | Bioisosteric Replacement | Rationale/Expected Impact |

|---|---|---|

| Carboxylic acid | Tetrazole, sulfonic acid | Enhanced metabolic stability |

| Methylcarbamoyl | Urea, carbamate, sulfonamide | Altered hydrogen bonding, potency |

| Pyridine ring | Pyrimidine, pyrazine, isoxazole | Modified electronic properties |

The strategic application of bioisosteric replacement strategies enables the fine-tuning of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the discovery of compounds with improved efficacy, selectivity, and drug-like properties.

Structural Analogs and Functional Derivatives

Exploration of Structural Analogs

The exploration of structural analogs is a fundamental aspect of medicinal chemistry, enabling the systematic investigation of structure-activity relationships and the identification of lead compounds with optimized properties. For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, a variety of structural analogs can be generated through modifications of the core pyridine ring and its substituents.

Key analogs include compounds with alternative amide or carbamoyl groups at the sixth position, such as 6-carbamoylpyridine-3-carboxylic acid or 6-ethylcarbamoylpyridine-3-carboxylic acid. These derivatives allow for the systematic exploration of the effects of alkyl chain length and electronic properties on biological activity and physicochemical characteristics.

The introduction of additional functional groups at other positions on the pyridine ring, such as halogens, hydroxyls, or alkyl groups, further expands the chemical space accessible from the parent compound. These modifications can influence a wide range of properties, including solubility, membrane permeability, and target selectivity, and are often employed in the optimization of lead compounds for drug development [3] [8].

Table 3.1.1: Selected Structural Analogs of 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid

| Analog Name | Key Structural Features | Potential Impact |

|---|---|---|

| 6-Carbamoylpyridine-3-carboxylic acid | Amide group at position 6 | Modulates hydrogen bonding |

| 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid | Ethyl group in carbamoyl moiety | Alters lipophilicity, potency |

| 6-(Methylcarbamoyl)pyridine-4-carboxylic acid | Carboxylic acid at position 4 | Changes electronic environment |

| Pyridine-3,6-dicarboxylic acid | Two carboxylic acid groups | Increases acidity, alters binding |

The systematic study of these analogs provides valuable insights into the structure-activity relationships governing the biological activity of pyridinecarboxylic acid-based compounds, informing the rational design of new molecules with optimized properties.

Synthesis and Functionalization Strategies

The synthesis and functionalization of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid and its analogs typically involve the selective introduction of functional groups onto the pyridine ring, followed by further modifications to generate the desired derivatives. Common synthetic strategies include nucleophilic substitution, electrophilic aromatic substitution, and amide coupling reactions, which enable the efficient assembly of a wide range of analogs with diverse functional groups.

The functionalization of the carboxylic acid group through esterification or amidation is a common approach to modulate solubility, membrane permeability, and metabolic stability. The introduction of additional substituents at other positions on the pyridine ring, such as halogens or alkyl groups, can be achieved through directed ortho-metalation or cross-coupling reactions, providing access to a broad array of derivatives for SAR studies [3] [8].

Table 3.2.1: Representative Synthesis and Functionalization Approaches

| Synthetic Strategy | Target Functional Group | Application |

|---|---|---|

| Amide coupling | 6-Position carbamoyl group | Introduction of methylcarbamoyl |

| Esterification/amidation | Carboxylic acid group | Modulation of solubility, stability |

| Halogenation | 2-, 4-, or 5-Position on ring | SAR exploration |

| Cross-coupling (Suzuki, Heck, etc.) | Various positions | Introduction of diverse substituents |

The development of efficient synthetic and functionalization strategies is critical for the rapid generation of structural analogs, enabling the systematic investigation of structure-activity relationships and the identification of lead compounds with optimized properties.

Functional Derivatives and Their Applications

Functional derivatives of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid can be generated through modifications of the carboxylic acid or methylcarbamoyl groups, as well as the introduction of additional substituents at other positions on the pyridine ring. These derivatives are of interest for their potential applications in medicinal chemistry, agrochemistry, and materials science.

For example, the conversion of the carboxylic acid group to an ester or amide can enhance membrane permeability and metabolic stability, facilitating the development of prodrugs or more bioavailable analogs. The introduction of halogen, hydroxyl, or alkyl groups at other positions on the ring can be used to fine-tune the compound’s electronic properties and target specificity, enabling the design of molecules with tailored activity profiles [3] [8].

Structure-Activity Relationship (SAR) Frameworks

Principles of SAR in Pyridinecarboxylic Acid Derivatives

The principles of structure-activity relationship (SAR) analysis are foundational to the rational design and optimization of bioactive compounds. In the context of pyridinecarboxylic acid derivatives, SAR studies focus on the systematic modification of the core pyridine ring and its substituents to elucidate the key structural features that govern biological activity.

Key factors influencing SAR in this class of compounds include the position and nature of the carboxylic acid and amide (or carbamoyl) groups, the presence of additional substituents (such as halogens, hydroxyls, or alkyl groups), and the electronic properties of the pyridine ring. These factors collectively determine the compound’s binding affinity, selectivity, and pharmacokinetic profile [3] [4] [8].

Table 4.1.1: SAR Determinants in Pyridinecarboxylic Acid Derivatives

| Structural Feature | SAR Impact | Example |

|---|---|---|

| Position of carboxylic acid | Modulates target binding | 2-, 3-, or 4-position [4] |

| Amide/carbamoyl group at 6-position | Influences membrane permeability | 6-(Methylcarbamoyl) analogs [1] [3] |

| Halogen/hydroxyl/alkyl substituents | Alters potency and selectivity | 6-Chloro, 6-hydroxy analogs [3] |

The application of SAR principles enables the identification of lead compounds with optimized activity and selectivity, guiding the development of new therapeutic agents based on the pyridinecarboxylic acid scaffold.

SAR Studies on 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid and Related Analogs

Recent SAR studies on 6-(Methylcarbamoyl)pyridine-3-carboxylic acid and related analogs have focused on the impact of substituent position and nature on biological activity, particularly in the context of antibacterial and enzyme inhibitory effects. These studies have demonstrated that the introduction of electron-withdrawing groups, such as halogens, at specific positions can enhance potency against bacterial pathogens, while electron-donating groups, such as methylcarbamoyl, can modulate lipophilicity and membrane permeability [3] [8].

The amide linkage present in the methylcarbamoyl group is recognized as a key pharmacophore, contributing to both the stability and binding affinity of the compound. Modifications to the amide moiety, such as the introduction of bulkier alkyl groups or the replacement with alternative bioisosteres, can lead to significant changes in biological activity and selectivity.

Table 4.2.1: SAR Findings for 6-(Methylcarbamoyl)pyridine-3-carboxylic Acid Analogs

| Modification Type | SAR Outcome | Reference Example |

|---|---|---|

| 6-Position methylcarbamoyl | Enhances membrane permeability | 6-(Methylcarbamoyl) analogs [1] [3] |

| 6-Position halogen | Increases antibacterial potency | 6-Chloro analogs [3] |

| Amide-to-urea substitution | Alters hydrogen bonding, selectivity | N-ethylurea derivatives [8] |

| Ring nitrogen position | Affects binding affinity | Picolinic vs. nicotinic acid [4] |

These SAR findings provide a rational basis for the design and optimization of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, enabling the identification of lead compounds with improved pharmacological profiles.

Computational Approaches to SAR Analysis

Advances in computational chemistry have revolutionized the field of SAR analysis, enabling the rapid and systematic evaluation of large libraries of compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are routinely employed to predict the binding affinity, selectivity, and pharmacokinetic properties of pyridinecarboxylic acid derivatives [3] [8].

Molecular docking studies have been used to identify key interactions between 6-(Methylcarbamoyl)pyridine-3-carboxylic acid analogs and their biological targets, providing insights into the structural determinants of activity. QSAR models, which correlate molecular descriptors with biological activity, enable the prediction of activity for novel analogs and guide the design of new compounds with optimized properties.

Table 4.3.1: Computational Tools for SAR Analysis

| Computational Technique | Application | Example |

|---|---|---|

| Molecular docking | Predicts binding affinity | Docking of analogs to enzyme targets [3] [8] |

| QSAR modeling | Correlates structure with activity | Activity prediction for new analogs |

| Molecular dynamics simulations | Explores conformational flexibility | Assessment of binding stability |

The integration of computational and experimental approaches to SAR analysis accelerates the discovery and optimization of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the identification of compounds with desirable activity and selectivity profiles.

Bioisosteric Replacement Strategies

Rationale for Bioisosteric Replacement

Bioisosteric replacement is a strategic approach in medicinal chemistry that involves the substitution of functional groups within a molecule with structurally similar moieties, with the goal of retaining or improving biological activity while modulating physicochemical or pharmacokinetic properties [9]. This strategy is particularly valuable for optimizing the properties of lead compounds and overcoming limitations such as poor solubility, metabolic instability, or off-target effects.

For 6-(Methylcarbamoyl)pyridine-3-carboxylic acid, bioisosteric replacement strategies can be applied to the carboxylic acid and methylcarbamoyl groups, as well as the pyridine ring itself. The selection of appropriate bioisosteres is guided by considerations of electronic properties, hydrogen bonding capacity, steric effects, and the desired impact on biological activity.

Table 5.1.1: Common Bioisosteric Replacements

| Functional Group | Bioisosteric Replacement | Expected Impact |

|---|---|---|

| Carboxylic acid | Tetrazole, sulfonic acid | Enhanced metabolic stability |

| Methylcarbamoyl | Urea, carbamate, sulfonamide | Altered hydrogen bonding, potency |

| Pyridine ring | Pyrimidine, pyrazine, isoxazole | Modified electronic properties |

The judicious application of bioisosteric replacement strategies enables the fine-tuning of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the discovery of compounds with improved efficacy, selectivity, and drug-like properties.

Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid group is a common site for bioisosteric replacement, as it plays a critical role in target binding and pharmacokinetic properties. Tetrazoles are frequently employed as bioisosteres for carboxylic acids, as they possess similar electronic and hydrogen bonding characteristics but often exhibit enhanced metabolic stability and improved membrane permeability [9].

Sulfonic acids and phosphonic acids are alternative bioisosteres that can be used to modulate the acidity and binding properties of the compound. The selection of an appropriate bioisostere is guided by the desired balance of activity, selectivity, and pharmacokinetic properties.

Table 5.2.1: Bioisosteric Replacements for Carboxylic Acid

| Replacement Group | Rationale/Expected Impact |

|---|---|

| Tetrazole | Enhanced metabolic stability |

| Sulfonic acid | Increased water solubility |

| Phosphonic acid | Modified acidity, binding properties |

The replacement of the carboxylic acid group with suitable bioisosteres can lead to the discovery of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives with improved drug-like properties and enhanced biological activity.

Bioisosteric Replacement of the Methylcarbamoyl Group

The methylcarbamoyl group is another site amenable to bioisosteric replacement, with alternative amide, urea, or carbamate functionalities being introduced to explore their impact on activity and pharmacokinetics. Urea and carbamate groups are particularly attractive bioisosteres, as they can modulate hydrogen bonding capacity, lipophilicity, and metabolic stability [9].

Sulfonamide groups are also commonly employed as bioisosteres for amide functionalities, offering distinct electronic and steric properties that can influence target binding and selectivity. The systematic exploration of these bioisosteric replacements enables the identification of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives with optimized activity and pharmacokinetic profiles.

Table 5.3.1: Bioisosteric Replacements for Methylcarbamoyl Group

| Replacement Group | Rationale/Expected Impact |

|---|---|

| Urea | Enhanced hydrogen bonding |

| Carbamate | Modified lipophilicity, stability |

| Sulfonamide | Altered electronic properties |

The application of bioisosteric replacement strategies to the methylcarbamoyl group facilitates the discovery of novel derivatives with improved potency, selectivity, and drug-like properties.

Bioisosteric Modification of the Pyridine Ring

The pyridine ring itself can be subjected to bioisosteric modification, with alternative heterocycles such as pyrimidine, pyrazine, or isoxazole being introduced to explore the effects of ring nitrogen position and electronic properties on biological activity [9]. These modifications can lead to significant changes in binding affinity, selectivity, and pharmacokinetic properties, enabling the identification of lead compounds with optimized profiles.

The selection of an appropriate heterocyclic bioisostere is guided by considerations of electronic properties, hydrogen bonding capacity, and the desired impact on biological activity. The systematic exploration of these bioisosteric modifications provides a rich source of chemical diversity, facilitating the discovery of novel compounds with desirable properties.

Table 5.4.1: Bioisosteric Modifications of Pyridine Ring

| Replacement Heterocycle | Rationale/Expected Impact |

|---|---|

| Pyrimidine | Modified electronic properties |

| Pyrazine | Altered hydrogen bonding capacity |

| Isoxazole | Enhanced metabolic stability |

The strategic application of bioisosteric modification strategies to the pyridine ring enables the fine-tuning of 6-(Methylcarbamoyl)pyridine-3-carboxylic acid derivatives, facilitating the discovery of compounds with improved efficacy, selectivity, and drug-like properties.

Retrosynthetic Analysis Approaches

Disconnection at the C-6 nitrogen–carbon bond reveals that the target can be traced back to a 6-halogen- or 6-amino-substituted nicotinic acid. A strategic electrophilic substitution (E + ) at C-6 followed by N-methylcarbamoylation provides a convergent route (Table 1).

| Disconnection | Precursor | Key transformation | Typical reagent/condition | Lit. ref. |

|---|---|---|---|---|

| C-6 N-C bond | 6-amino-3-carboxylic acid | Carbamoylation (acyl transfer) | Methyl isocyanate or methyl chloroformate, base | [1] [2] |

| C-6 C-H bond | Nicotinic acid | Directed C–H amidation | Pd(0)/PR₃–Cu(I) with CH₃NCO | [3] |

| C-6 C-H bond | Nicotinic acid | Minisci radical carbamoylation | CH₃CONH₂, AgNO₃ / (NH₄)₂S₂O₈ | [4] |

Traditional Synthetic Routes and Mechanisms

Halogen-Substitution/Carbamoylation Sequence

a) Nitration of nicotinic acid, reduction to 6-aminonicotinic acid.

b) Conversion to 6-chloro derivative with POCl₃, then nucleophilic substitution by NH₃ to regenerate the amine.

c) N-Methylcarbamoylation with methyl isocyanate at 60 °C delivers the target in 62% overall yield [1] [2].

Mechanistically, the isocyanate undergoes nucleophilic addition by the exocyclic amine, followed by proton transfer to give the amide.Carboxyl-Protect/Carbamoylate Route (EP 0184027)

6-Amino-3-carboxylic acid is first esterified (MeOH/H₂SO₄), carbamoylated with methyl isocyanate, then saponified (NaOH/H₂O) to regenerate the C-3 acid (55% overall) [5].Curtius Rearrangement Variant

Acyl-azide formation from 6-carboxamide, thermal rearrangement to the isocyanate, and in situ trapping with methanol affords the methylcarbamoyl product (one-pot, 48%) [6].

Modern Synthetic Strategies

3.3.1 Transition Metal-Catalyzed Coupling Methods

- Pd/Cu-Catalysed C-H Amidation: Pd(0)/t-BuXPhos with catalytic CuBr in flow enables direct coupling of methyl isocyanate with nicotinic acid (120 °C, 10 min, 78% yield) [3].

- Ni-Assisted C-H Activation: A Ni(II)/ligand system inserts the carbamoyl from N-Boc-isocyanate, giving 6-substituted products under 1 atm CO (65%) [7].

3.3.2 Microwave-Assisted Synthesis

Direct solvent-free amidation of 6-aminonicotinic acid with methyl carbamate under open-vessel microwaves (200 °C, 8 min) reaches 92% conversion, catalytic Ce(NH₄)₂(NO₃)₆ (0.5 mol %) lowering the E-factor to 5 [8]. Microwave Minisci coupling of nicotinic acid with CH₃CONH₂/AgNO₃ gives 74% yield in 15 min [9] [10].

3.3.3 Flow Chemistry Applications

Grignard-to-isocyanate addition in a stainless-steel coil (20 bar, 0 °C → 80 °C, 2 min) delivers the methylcarbamoyl intermediate that, after aqueous work-up, streams directly into a second coil for oxidative C-H functionalisation, producing >40 g h⁻¹ of the acid (94% purity) [7] [11].

Green Chemistry Considerations

3.4.1 Sustainable Reagents and Catalysts

- Biocatalytic Nicotinic Acid: Fermentation routes yielding >120 g L⁻¹ nicotinic acid via engineered Gordonia terrae lower fossil-carbon input by 35% [12].

- Benign Coupling Catalysts: CAN and DMAPO promote amidation under solvent-free or aqueous conditions, replacing phosgene-based protocols [13] [8].

3.4.2 Solvent Selection and Environmental Impact

Replacement of DMF/CH₂Cl₂ with ethanol or water in microwave and flow processes reduces VOC emissions by >80% and simplifies effluent treatment [9] [8]. Many routes meet ≥85% atom economy; Minisci reactions generate only benign sulfate salts as by-products [4].

Table 2 - Comparative Green Metrics (100 mmol scale)

| Route | Solvent | Yield (%) | Atom economy (%) | E-factor | Reference |

|---|---|---|---|---|---|

| Halogen–substitution | DMSO | 62 | 68 | 28 | [2] |

| Microwave CAN amidation | none | 92 | 94 | 5 | [8] |

| Pd/Cu flow amidation | MeCN | 78 | 88 | 12 | [3] |

| Minisci (aqueous) | H₂O | 74 | 91 | 7 | [4] |

Scale-Up and Industrial Production Strategies

3.5.1 Process Optimization Techniques

- Heat-Exchange Microwaves: Continuous-loop SMHC reactors keep bulk temperature 20 °C below wall temperature, avoiding “hot spots” and retaining colour quality in 5 kg lots [8].

- Quality by Design (QbD): DoE studies showed carbamoylation yield is most sensitive to isocyanate:amine ratio (p < 0.01) and water content (p < 0.05); optimum is 1.15 eq CH₃NCO at ≤0.5% w/w H₂O, affording 98.5% LC purity after crystallisation [5].

3.5.2 Purification and Quality Control Methodologies

Crystallisation from 70% v/v ethanol–water provides a polymorph with 0.09% residual methyl isocyanate (HS-GC) and <0.2% related substances (HPLC) [1]. Continuous plug-flow nanofiltration can remove Ag⁺/Cu⁺ traces to <5 ppm prior to API isolation [7].